molecular formula C21H19N3O2S B11045517 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]ethanone

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]ethanone

Cat. No.: B11045517
M. Wt: 377.5 g/mol
InChI Key: QCBGEDNCJVRANZ-UHFFFAOYSA-N
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Description

The compound 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]ethanone features a dihydroisoquinoline moiety linked via an ethanone bridge to a pyrimidine ring substituted with a hydroxy group at position 4, a phenyl group at position 6, and a sulfanyl (-S-) group at position 2.

Properties

Molecular Formula

C21H19N3O2S

Molecular Weight

377.5 g/mol

IUPAC Name

2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-4-phenyl-1H-pyrimidin-6-one

InChI

InChI=1S/C21H19N3O2S/c25-19-12-18(16-7-2-1-3-8-16)22-21(23-19)27-14-20(26)24-11-10-15-6-4-5-9-17(15)13-24/h1-9,12H,10-11,13-14H2,(H,22,23,25)

InChI Key

QCBGEDNCJVRANZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CSC3=NC(=CC(=O)N3)C4=CC=CC=C4

Origin of Product

United States

Biological Activity

The compound 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]ethanone is a complex structure that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, synthesizing findings from various studies and research articles to provide a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The compound consists of two main structural components:

  • Dihydroisoquinoline moiety : Known for its diverse biological activities, including anticancer and neuroprotective effects.
  • Pyrimidine derivative : This part of the molecule may contribute to its interactions with biological targets, enhancing its therapeutic potential.

Molecular Formula

The molecular formula for the compound is C18H18N4O2SC_{18}H_{18}N_{4}O_{2}S.

Anticancer Activity

Research has indicated that compounds containing the dihydroisoquinoline framework exhibit significant anticancer properties. A study on related tetrahydroquinoline derivatives demonstrated that modifications at specific positions could enhance their antiproliferative effects against various cancer cell lines, including lung and skin carcinoma cells .

Case Study: Tetrahydroquinoline Derivatives

In a screening of methoxy tetrahydroquinoline compounds:

  • IC50 values were determined for several derivatives, revealing potent activity:
    • H460 lung carcinoma: 4.9 μM
    • A-431 skin carcinoma: 2.0 μM
    • HT-29 colon adenocarcinoma: 4.4 μM
    • DU145 prostate carcinoma: 12.0 μM
    • MCF7 breast adenocarcinoma: 14.6 μM

These results indicate that structural modifications can significantly influence the anticancer efficacy of related compounds .

Antimicrobial Activity

Another area of interest is the antimicrobial properties of similar structures. A study on 3,4-dihydroisoquinolin-1(2H)-one derivatives showed promising activity against various phytopathogens, suggesting that modifications in the sulfur-containing side chain could enhance bioactivity against specific microbial strains .

The mechanism by which these compounds exert their biological effects often involves:

  • Inhibition of key enzymes : For example, certain derivatives have been shown to inhibit cyclooxygenase enzymes (COX), which are critical in inflammation and cancer progression .
  • Interaction with cellular receptors : Compounds like LY3154207 have been identified as positive allosteric modulators for dopamine receptors, indicating potential in neurological applications .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. The following table summarizes key findings from various studies regarding structural modifications and their corresponding biological activities:

Structural ModificationBiological ActivityReference
Hydroxymethyl group at C3Enhanced anticancer activity
Sulfanyl group attachmentIncreased antimicrobial properties
Aryl substitution at C4Improved receptor modulation

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of dihydroisoquinoline compounds exhibit significant anticancer properties. For instance, studies have demonstrated that related compounds can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The presence of the pyrimidine and sulfanyl groups may enhance these effects by improving bioavailability and target specificity .

Neuroprotective Effects

Compounds similar to 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]ethanone have shown promise in neuroprotection. They may act as modulators of neurotransmitter systems or protect against oxidative stress-induced neuronal damage, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Antimicrobial Properties

Some studies suggest that isoquinoline derivatives possess antimicrobial activities against various pathogens. The incorporation of functional groups like the phenylpyrimidine moiety may enhance the compound's efficacy against bacterial and fungal infections, warranting further investigation into its potential as an antimicrobial agent .

Synthesis and Derivatives

The synthesis of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]ethanone typically involves multi-step organic reactions including cyclization and functionalization processes. Research has focused on optimizing these synthetic routes to improve yield and purity while exploring various derivatives for enhanced biological activity .

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer effects of a series of isoquinoline derivatives, including those structurally related to our compound. The results indicated that certain modifications led to increased cytotoxicity against human liver cancer cells, suggesting a promising avenue for developing new anticancer therapies .

Case Study 2: Neuroprotection in Animal Models

Another investigation utilized animal models to assess the neuroprotective effects of compounds similar to 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]ethanone. The findings showed significant reductions in neuroinflammation and improved cognitive function following treatment, highlighting the potential for clinical applications in neurodegenerative disorders .

Chemical Reactions Analysis

Sulfanyl Group Reactivity

The thioether linkage (-S-) exhibits moderate nucleophilicity and oxidation susceptibility:

Reaction Type Conditions/Reagents Outcome Source
Oxidation H<sub>2</sub>O<sub>2</sub>, mCPBAForms sulfoxide (R-SO-R') or sulfone (R-SO<sub>2</sub>-R') derivatives
Nucleophilic Substitution Alkyl halides, strong bases (e.g., NaH)Alkylation at sulfur to form sulfonium salts

Key Insight : Oxidation to sulfone derivatives enhances electrophilicity, potentially modifying biological activity.

Pyrimidine Ring Modifications

The 4-hydroxy-6-phenylpyrimidin-2-yl group participates in tautomerism and substitution:

Reaction Type Conditions/Reagents Outcome Source
Tautomerization Acidic or basic mediaShifts between keto-enol forms, affecting reactivity
Electrophilic Substitution HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Nitration at position 5 of the pyrimidine ring
O-Glycosylation Acetylated sugars, Lewis acidsHydroxy group forms glycosidic bonds for prodrug synthesis

Research Findings : The phenyl group at position 6 sterically hinders substitutions at adjacent positions, directing reactivity to the hydroxy group at position 4 .

Dihydroisoquinoline Reactivity

The 3,4-dihydroisoquinoline moiety undergoes hydrogenation and ring-opening:

Reaction Type Conditions/Reagents Outcome Source
Hydrogenation H<sub>2</sub>, Pd/CSaturates the dihydro ring to form tetrahydroisoquinoline
Acid-Catalyzed Rearrangement HCl, heatRing expansion or contraction via intermediate iminium ions

Mechanistic Note : Protonation of the nitrogen in acidic conditions facilitates nucleophilic attacks on the adjacent carbon .

Multistep Synthetic Pathways

The compound is synthesized via sequential reactions:

  • Thioether Formation :

    • Step : Nucleophilic substitution between a pyrimidin-2-thiol and a halogenated ethanone derivative.

    • Conditions : K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C .

  • Isoquinoline Coupling :

    • Step : Condensation of dihydroisoquinoline with the ethanone intermediate.

    • Conditions : Microwave-assisted heating (130°C), HCl catalysis .

Stability and Degradation

The compound degrades under harsh conditions:

Condition Degradation Pathway Outcome
Strong acids (HCl, H<sub>2</sub>SO<sub>4</sub>)Hydrolysis of thioether or pyrimidine ringCleavage into isoquinoline and pyrimidine fragments
UV lightRadical-mediated oxidationSulfur-centered radicals forming disulfides

Characterization Data : Post-reaction products are confirmed via LC-MS and <sup>1</sup>H NMR .

Pharmacological Derivatization

The compound serves as a scaffold for drug candidates:

  • Sulfone Analog Synthesis : Enhances binding to cysteine-rich enzyme active sites.

  • Hydroxy Group Acylation : Improves blood-brain barrier penetration via ester prodrugs .

Comparison with Similar Compounds

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activities References
Target Compound Not explicitly given - 4-hydroxy-6-phenylpyrimidin-2-yl, dihydroisoquinoline Potential antimicrobial/anticancer -
2-{[4-Allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dihydroisoquinolin-2-yl)ethanone C₂₄H₂₃N₅O₂S 445.54 Triazole, allyl, 2-methoxyphenyl Not reported
1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-tetrahydropyrimidin-5-yl]ethanone C₁₃H₁₃FN₂OS 264.32 4-fluorophenyl, methyl, sulfanylidene Antimicrobial
6-(2-Fluorophenyl)-3,4-dihydro-1-(tetrahydrofuran-2-yl)-4-phenylpyrimidin-2(1H)-one C₂₁H₂₁N₃O₇ 427.41 Tetrahydrofuran, fluorophenyl Antifungal, anticancer
1-(4-Butoxy-2-hydroxy-6-methylphenyl)-2-(methylsulfinyl)ethanone C₁₅H₂₀O₄S 284.38 Butoxy, methylsulfinyl Not reported

Key Findings and Implications

Structural Flexibility :

  • Replacement of pyrimidine with triazole (e.g., ) alters electronic properties but retains sulfur-mediated reactivity.
  • Fluorine substitution (e.g., ) enhances metabolic stability, a desirable trait for drug candidates.

Biological Activity: Pyrimidine derivatives with sulfanyl/sulfanylidene groups (e.g., ) show antimicrobial activity, suggesting the target compound may share similar mechanisms.

Synthetic Routes :

  • Common methods include sodium ethoxide-mediated condensations (e.g., ) and acid-catalyzed reactions (e.g., ), which may be adaptable for synthesizing the target compound.

Preparation Methods

Table 1: Optimization of Castagnoli–Cushman Reaction Conditions

ParameterConditionYield (%)Purity (%)Source
SolventToluene69>95
Reaction Time6 h (reflux)69>95
CatalystNone69>95

Synthesis of the 4-Hydroxy-6-Phenylpyrimidin-2-ylsulfanyl Group

Pyrimidine Ring Construction

The 4-hydroxy-6-phenylpyrimidine scaffold is synthesized via cyclocondensation of thiourea with β-keto esters or chalcones:

  • Thiourea-Based Cyclization : Thiourea (0.01 mol) reacts with ethyl benzoylacetate (0.01 mol) under solvent-free conditions for 24 hours, forming 2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate intermediates.

  • Arylidenemalononitrile Incorporation : Heating these intermediates with arylidenemalononitriles (0.01 mol) in ethanol containing piperidine (0.25 mL) under reflux for 12 hours yields 4-hydroxy-6-arylpyrimidine-2-thiols.

Sulfanyl Group Introduction

The sulfanyl (-S-) linker is introduced via nucleophilic substitution:

  • Thiol Activation : Treatment of 4-hydroxy-6-phenylpyrimidine-2-thiol with alkylating agents (e.g., α-bromoethanone derivatives) in basic conditions (e.g., K₂CO₃ in DMF) forms the sulfanyl bridge.

Table 2: Key Reactions for Pyrimidinylsulfanyl Synthesis

StepReagents/ConditionsYield (%)Source
CyclizationThiourea, ethyl benzoylacetate, rt75–80
Thiol Alkylationα-Bromoethanone, K₂CO₃, DMF, 80°C65–70

Coupling Strategies for Final Assembly

Nucleophilic Substitution

The dihydroisoquinoline and pyrimidinylsulfanyl moieties are coupled via a nucleophilic substitution reaction:

  • Reaction Setup : The 3,4-dihydroisoquinolin-2(1H)-yl-ethanone bromide (1.0 eq) reacts with 4-hydroxy-6-phenylpyrimidine-2-thiol (1.2 eq) in dimethylformamide (DMF) with potassium carbonate (2.0 eq) at 80°C for 12 hours.

  • Workup : The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane) or recrystallization from acetonitrile.

Palladium-Catalyzed Cross-Coupling

Alternative methods employ palladium catalysts for C–S bond formation:

  • Conditions : Palladium acetate (0.05 eq), triethylamine (2.0 eq), and acetonitrile as solvent at 85°C for 15 hours.

  • Yield Optimization : Fresh acetonitrile is added post-reaction to precipitate the product, achieving 69.6% yield after recrystallization.

Table 3: Comparison of Coupling Methods

MethodCatalyst/SolventTemp (°C)Time (h)Yield (%)Source
NucleophilicK₂CO₃/DMF801270
Pd-CatalyzedPd(OAc)₂/MeCN851569.6

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

  • Solvent Polarity : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity of the thiol group, improving coupling efficiency.

  • Temperature : Reactions above 80°C accelerate kinetics but may promote side reactions (e.g., oxidation of thiols).

Catalytic Considerations

  • Palladium Loading : Low catalyst loadings (0.05 eq Pd(OAc)₂) minimize costs while maintaining activity.

  • Base Selection : Triethylamine scavenges HBr generated during nucleophilic substitution, preventing side reactions.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Key signals include:

    • Dihydroisoquinoline protons: δ 3.2–4.1 ppm (m, CH₂-N).

    • Pyrimidine aromatic protons: δ 6.8–8.2 ppm (m, C₆H₅).

  • HPLC Purity : Reported purities exceed 97% after recrystallization.

Crystallographic Data

Single-crystal X-ray diffraction of analogous compounds confirms the planar pyrimidine ring and chair conformation of the dihydroisoquinoline moiety .

Q & A

Q. What are the recommended methods for synthesizing 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]ethanone?

The synthesis typically involves coupling the dihydroisoquinoline and pyrimidine moieties via a sulfanyl-ethanone linker. A stepwise approach is advised:

  • Step 1 : Synthesize the 4-hydroxy-6-phenylpyrimidin-2-thiol intermediate using a Biginelli-like cyclization, as described for analogous dihydropyrimidinones .
  • Step 2 : Functionalize the dihydroisoquinoline core with a ketone group at the 2-position, as seen in structurally related compounds (e.g., 1-(3,4-dihydro-2H-pyrrol-5-yl)ethanone) .
  • Step 3 : Perform nucleophilic substitution between the pyrimidine-thiol and the ethanone-activated dihydroisoquinoline under anhydrous conditions (e.g., DMF, K₂CO₃, 60–80°C) .
    Critical Note : Monitor reaction progress via TLC or HPLC to avoid overalkylation.

Q. How can the purity and structural integrity of this compound be validated?

Use a multi-technique approach:

  • Chromatography : HPLC with a C18 column (ACN/water gradient) to assess purity (>95% recommended).
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm the presence of key signals (e.g., dihydroisoquinoline aromatic protons at δ 6.8–7.5 ppm, pyrimidine hydroxy proton at δ 10–12 ppm) .
    • HRMS : Validate the molecular ion peak (e.g., [M+H]⁺) with ≤2 ppm error .
  • X-ray crystallography : Resolve crystal structure using SHELX software to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding involving the hydroxy group) .

Q. What are the primary challenges in crystallizing this compound?

Crystallization difficulties often arise from:

  • Flexibility : The ethanone linker and sulfanyl group introduce conformational mobility, complicating lattice formation. Use slow evaporation in mixed solvents (e.g., DCM/hexane) to enhance ordering .
  • Hydrogen bonding : The 4-hydroxypyrimidine group can form polymorphs. Control humidity during crystallization to stabilize the desired form .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) may trap solvates. Switch to less polar solvents (e.g., ethyl acetate) post-synthesis .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the pyrimidine ring) impact biological activity?

Comparative studies on analogs suggest:

  • Hydroxy group : Critical for hydrogen bonding with biological targets (e.g., enzymes). Removal reduces antimicrobial activity by ~60% in dihydropyrimidinones .
  • Phenyl substituent : Enhances lipophilicity, improving membrane permeability. Replacements (e.g., halogens) alter selectivity; fluorophenyl analogs show 2-fold higher potency in some assays .
  • Sulfanyl vs. sulfonyl : Sulfanyl groups improve redox stability but reduce solubility. Sulfonyl derivatives exhibit better pharmacokinetics but lower target affinity .

Table 1 : Activity comparison of analogs (hypothetical data based on ):

Substituent (R)MIC (μg/mL) *LogP
4-OH, 6-Ph8.22.1
4-H, 6-Ph20.52.8
4-OH, 6-CF₃5.13.4
*MIC: Minimum inhibitory concentration against S. aureus.

Q. How can computational modeling guide the optimization of this compound?

  • Docking studies : Use AutoDock Vina to predict binding modes with target proteins (e.g., dihydrofolate reductase). Focus on interactions between the hydroxy group and catalytic residues .
  • MD simulations : Assess stability of the ligand-protein complex over 100 ns. Pay attention to sulfanyl group dynamics, which may affect binding entropy .
  • QSAR : Build models correlating substituent electronegativity (Hammett σ) with activity. For example, electron-withdrawing groups on the pyrimidine ring enhance antibacterial effects .

Q. How should researchers address contradictions in reported biological data?

Case example: If one study reports potent antifungal activity while another shows no effect:

  • Validate assay conditions : Check differences in fungal strains (e.g., C. albicans vs. A. fumigatus) or culture media pH, which affects compound ionization .
  • Control for redox interference : The sulfanyl group may react with assay reagents (e.g., resazurin). Include a reducing agent (e.g., DTT) or use alternative viability markers .
  • Replicate with purified batches : Contaminants from synthesis (e.g., unreacted dihydroisoquinoline) can skew results. Reproduce assays with HPLC-purified material .

Q. What experimental designs are optimal for studying environmental stability?

Follow the INCHEMBIOL framework :

  • Abiotic degradation : Expose the compound to UV light (λ = 254 nm) in aqueous buffers (pH 4–9) and quantify degradation via LC-MS.
  • Biotic degradation : Incubate with soil microbiota (OECD 307 guideline) and monitor metabolites (e.g., sulfoxide derivatives).
  • Ecotoxicity : Use Daphnia magna assays to assess acute toxicity (LC₅₀). Correlate results with LogP values to predict bioaccumulation .

Q. Key Methodological Recommendations

  • Crystallography : Use SHELXL for refinement, leveraging its robustness for small-molecule structures .
  • Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the sulfanyl group .
  • Data interpretation : Cross-reference crystallographic data (e.g., hydrogen bond lengths) with computational predictions to resolve ambiguities .

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